2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid
Overview
Description
2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid, also known as MMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMBA is a derivative of the amino acid leucine and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid in lab experiments is its high purity and stability. 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid and its potential side effects.
Scientific Research Applications
2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has been used in various scientific studies to investigate its potential as a therapeutic agent. One study found that 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has anti-inflammatory effects and could be useful in the treatment of inflammatory diseases such as arthritis. Another study showed that 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has neuroprotective effects and could be used to prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(12(16)17,8-11(15)14-2)9-4-6-10(18-3)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJQSHZRWAYMJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)(C1=CC=C(C=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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